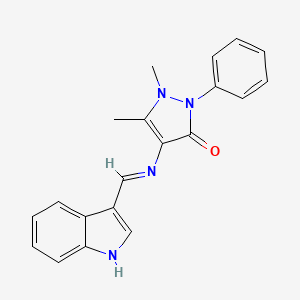

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

The compound (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone family, characterized by a 1,5-dimethyl-2-phenylpyrazol-3-one core modified with a Schiff base moiety. The indole substituent at the C4 position distinguishes it from other analogs, introducing a heteroaromatic system capable of π-π stacking and hydrogen bonding via the indolic N-H group.

Pyrazolones are renowned for diverse bioactivities, including anti-inflammatory and anticancer properties.

Properties

IUPAC Name |

4-(1H-indol-3-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-19(20(25)24(23(14)2)16-8-4-3-5-9-16)22-13-15-12-21-18-11-7-6-10-17(15)18/h3-13,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNAILKDEILBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a member of the pyrazole and indole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of indole derivatives with pyrazolone precursors. Various synthetic routes have been explored, including:

- Condensation Reactions : Indole aldehydes react with 1,5-dimethyl-2-phenylpyrazolone in the presence of suitable catalysts.

- Use of Biocatalysts : Recent studies have employed magnetic aminated starch (MAST) as a biocatalyst to enhance yields and reduce reaction times significantly .

Anticancer Properties

Research indicates that compounds similar to (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibit notable anticancer activity. For instance:

- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-4... | MCF-7 | 10.5 |

| (E)-4... | A549 | 12.0 |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported that derivatives containing the pyrazole moiety possess broad-spectrum antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria .

The biological activity is often attributed to the interaction with specific molecular targets:

- Receptor Binding : Compounds in this class may act as agonists or antagonists at various receptors, including serotonin receptors, which are implicated in mood regulation and psychiatric disorders .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases and lipoxygenases .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Anticancer Activity : In a study involving MCF-7 cells, the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy : A comparative study showed that the compound had a higher antibacterial effect than traditional antibiotics against resistant strains of bacteria .

Scientific Research Applications

Based on the search results, the compound "(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one" and its derivatives have applications in various scientific research fields, including antimicrobial, antiviral, and anticancer studies .

Antimicrobial Applications:

- Several pyrazolone derivatives exhibit antimicrobial activity against various microorganisms . For example, some dichloropyrazolone compounds have potent activity against Bacillus subtilis, Sarcina lutea, Staphylococcus aureus, and Enterococcus faecalis .

- In one study, benzofuran-pyrazole-based compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Compound 9 in that study notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin .

- Molecular docking studies of pyrazolone derivatives have shown that their antimicrobial activities are consistent with their ability to inhibit glucosamine-6-phosphate synthase .

Antiviral Applications:

- certain pyrazolone analogues have a favorable binding affinity towards Mpro and PLpro proteins of SARS-CoV-2, suggesting they could express antiviral properties by blocking binding to the host cell and viral spreading .

- In silico ADME/T calculations have predicted favorable drug-like properties, oral bioavailability, and good pharmacokinetic parameters for synthesized pyrazolones, indicating their potential as multitarget agents against SARS-CoV-2 .

Anticancer Applications:

- определённые 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been studied for their anticancer activity on breast cancer cell lines (MCF-7) .

Additional Applications and Synthesis

- Pyrazolone derivatives have been synthesized using various methods, including utilizing magnetic aminated starch (MAST) as a biocatalyst . These synthetic approaches often involve condensation and cyclization reactions, with products confirmed through analytical techniques like MASS, FT-IR, 1H-NMR, and 13C-NMR spectrometric analyses .

Data Table: Antimicrobial Activity of Pyrazolone Derivatives

Note: MIC values for compounds IIIb and Vb are not specified in the provided search results, but their potent activity is mentioned .

Case Studies

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The substituent on the benzylideneamino group significantly influences physicochemical and structural properties. Below is a comparative analysis of key analogs:

Key Observations:

- Conversely, electron-donating groups (e.g., dimethylamino in ) improve solubility and π-donor capacity.

- Hydrogen Bonding : The indole group in the target compound likely forms N-H···O/N bonds, similar to hydroxyl-substituted analogs . Strong hydrogen bonding correlates with stable crystal packing and improved thermal stability .

- Crystallographic Quality : Compounds with lower R factors (e.g., 0.041–0.042 in ) indicate high-resolution structural data, critical for understanding molecular conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.